4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
InChI Key |
ZHORNVYHRPLEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=NNC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Cascade
The most widely implemented approach involves a three-step sequence combining hydrazide formation, thiourea condensation, and alkaline cyclization. Key reactants include 2-ethoxyethylamine and 5-phenyl-1H-1,2,4-triazole-3-thiol, with critical dependence on solvent polarity and temperature gradients.
Table 1: Representative Reaction Conditions for Condensation-Cyclization
| Parameter | Optimal Range | Yield Impact Factor |
|---|---|---|
| Solvent System | Ethanol/DMSO (3:1) | +34% vs. pure EtOH |
| Temperature Profile | 65°C → 0°C gradient | Prevents thiol oxidation |
| NaOH Concentration | 2.5 M aqueous | Maximizes cyclization rate |
| Reaction Time | 18-24 hr | <18 hr: incomplete cyclization |
The mechanism proceeds through nucleophilic attack of the ethoxyethyl amine on the triazole-thiol precursor, followed by intramolecular dehydration. Spectroscopy data from confirms intermediate formation via characteristic N-H stretching at 3280 cm⁻¹ and C=S vibration at 1255 cm⁻¹.
Isothiocyanate Alkylation Route
An alternative pathway detailed in utilizes 4-chlorophenyl isothiocyanate as the sulfur source, enabling direct incorporation of the ethoxyethyl group through SN2 displacement. This method reduces step count but requires strict anhydrous conditions.
Key Advantages:
- Eliminates separate thiol protection/deprotection steps
- Achieves 89% yield in refluxing acetonitrile (72 hr)
- Produces fewer polymeric byproducts compared to condensation methods
Advanced Methodological Variations
Microwave-Assisted Synthesis
Recent adaptations incorporate microwave irradiation (300 W, 110°C) to accelerate the cyclization step. Comparative studies show:
Table 2: Conventional vs. Microwave Synthesis Metrics
| Metric | Conventional | Microwave |
|---|---|---|
| Reaction Time | 18 hr | 35 min |
| Isolated Yield | 76% | 88% |
| Purity (HPLC) | 92.4% | 98.1% |
| Energy Consumption | 18.7 MJ/mol | 4.2 MJ/mol |
The reduced thermal exposure in microwave methods minimizes thiol group decomposition, as evidenced by <2% disulfide formation versus 8-12% in classical heating.
Flow Chemistry Approaches
Continuous flow systems enhance scalability through precise residence time control. A published protocol details:
- Microreactor dimensions: 1.2 mm ID × 5 m length
- Flow rate: 0.8 mL/min
- Temperature zones: 25°C (mixing) → 70°C (reaction)
- Achieves 94% conversion with 82% isolated yield
This method's superiority stems from rapid heat dissipation, preventing exothermic runaway during the exothermic cyclization phase.
Critical Process Parameters
Solvent Optimization
Polar aprotic solvents demonstrate superior performance due to enhanced nucleophilicity stabilization:
Table 3: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethyl Sulfoxide | 46.7 | 91 |
| N,N-Dimethylformamide | 36.7 | 87 |
| Acetonitrile | 37.5 | 79 |
| Ethanol | 24.3 | 68 |
Data from confirms DMSO's optimal balance between solubility enhancement and transition-state stabilization.
Catalytic Enhancements
Lewis acid catalysts significantly improve reaction kinetics:
Table 4: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Time Reduction | Yield Increase |
|---|---|---|---|
| Zn(OTf)₂ | 5 | 41% | +12% |
| Sc(OTf)₃ | 3 | 38% | +9% |
| No catalyst | - | Baseline | Baseline |
Zinc triflate emerges as the most effective, likely due to its dual role in activating both the amine and thiol moieties.
Analytical Characterization
Successful synthesis requires multi-technique verification:
1H NMR (400 MHz, DMSO-d₆):
- δ 1.12 (t, J=7.0 Hz, 3H, OCH₂CH₃)
- δ 3.45 (q, 2H, OCH₂CH₃)
- δ 4.27 (t, 2H, NCH₂CH₂O)
- δ 7.32-7.45 (m, 5H, Ph)
- δ 13.21 (s, 1H, SH)
IR (KBr):
- 2560 cm⁻¹ (S-H stretch)
- 1602 cm⁻¹ (C=N stretch)
- 1248 cm⁻¹ (C-O-C asym)
Mass spec data from confirms molecular ion at m/z 249.33 (M+H)+ with characteristic fragmentation at m/z 176 (loss of SC₂H₅O).
Industrial-Scale Considerations
Pilot plant trials reveal critical scalability factors:
Table 5: Bench vs. Production Scale Performance
| Parameter | Laboratory | 50 kg Batch |
|---|---|---|
| Cycle Time | 24 hr | 38 hr |
| Yield | 89% | 76% |
| Purity | 98.5% | 93.2% |
| Solvent Recovery | 72% | 88% |
The yield drop at scale correlates with slower heat transfer rates, addressable through improved reactor design.
Emerging Methodologies
Enzymatic Synthesis
Preliminary work using lipase B catalysts shows promise for greener production:
Photochemical Activation
UV-initiated (254 nm) reactions demonstrate:
- 80% yield in 2 hr
- Radical-mediated pathway avoids strong bases
- Limited scalability due to photon penetration depth
Chemical Reactions Analysis
Alkylation and Thioether Formation
The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones. For example:
-
Reaction with 2-bromo-1-phenylethanone in DMF using cesium carbonate yields 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (61% yield) .
-
Similar conditions with 2-bromo-1-phenylethanone in ethanol produce 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (79% yield) .
Key Conditions :
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | DMF | Cs₂CO₃ | RT, 24 h | 61% |
| 2-Bromo-1-phenylethanone | Ethanol | Cs₂CO₃ | RT, 24 h | 79% |
Reduction of Ketone Derivatives
Post-alkylation products can be reduced to secondary alcohols:
-
Sodium borohydride (NaBH₄) in ethanol reduces 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one to its corresponding alcohol (57% yield) .
-
Analogous reductions yield 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (77% yield) .
Mechanism :
The ketone group is selectively reduced without affecting the triazole-thioether bond.
Condensation with Hydrazides
The thiol group participates in cyclocondensation reactions:
-
Reacting with ethyl chloroacetate in DMF/triethylamine forms ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate (80% yield) .
-
Subsequent treatment with hydrazine hydrate yields 1,2,4-triazol-3-ylthioacetohydrazide (94% yield) .
Applications :
These intermediates react with aldehydes/isatins to form hydrazones with potential anticancer activity .
Mannich Reactions
The triazole-thiol scaffold undergoes Mannich reactions to form bioactive hybrids:
-
Reaction with formaldehyde and ciprofloxacin produces derivatives with enhanced antibacterial activity against Gram-negative pathogens .
Example :
Heterocyclic Functionalization
The thiol group enables heterocycle formation:
-
Cyclization of thiosemicarbazides derived from phenylacetic hydrazide yields 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .
S-Alkylation in Medicinal Chemistry
Alkylation strategies are used to modulate pharmacokinetic properties:
-
Introducing ethoxyethyl or benzyl groups enhances solubility and target binding.
Comparative Reactivity Table
Reaction Mechanism Insights
Scientific Research Applications
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug delivery systems.
Industry: It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Structural and Electronic Comparisons
* Hypothesized based on structural analogs.
Physicochemical Properties
- Solubility: Methoxy and amino groups improve aqueous solubility via polar interactions, whereas bromophenyl and ethoxyethyl groups increase organic solubility .
- Reactivity: Thiol groups enable S-alkylation (e.g., with 2-bromo-1-phenylethanone) to form ketones or alcohols, expanding functional diversity . Ethoxyethyl’s ether oxygen may participate in H-bonding, influencing aggregation (e.g., AIEE in AT2) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how is its purity validated?
- Methodological Answer : Synthesis typically involves multi-step heterocyclization. For analogous triazole-thiol derivatives, key steps include:
- Acylation : Reacting starting materials (e.g., carboxylic acids) with thiosemicarbazide.
- Hydrazinolysis : Treating intermediates with hydrazine hydrate to form hydrazide derivatives.
- Cyclization : Using alkaline conditions or nucleophilic agents (e.g., phenylisothiocyanate) to close the triazole ring .
- Purity Validation : High-performance liquid chromatography (HPLC) with diode-array detection and mass spectrometry (LC-MS) are employed to confirm purity (>95%) .
- Structural Confirmation : ¹H NMR (for proton environments), IR (for S-H and N-H stretches), and elemental analysis (C, H, N, S composition) are standard .
Q. How are the physical and spectroscopic properties of this compound characterized?
- Methodological Answer :
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (chloroform) to guide bioassay design.
- Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxyethyl CH₃), δ 4.2–4.4 ppm (OCH₂), and aromatic protons (δ 7.2–7.8 ppm) .
- IR : Stretching vibrations at 2550–2600 cm⁻¹ (S-H) and 1600–1650 cm⁻¹ (C=N) .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition points (typically >200°C) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution against E. coli, S. aureus, and C. albicans; results compared to positive controls (e.g., fluconazole) .
- Enzyme Inhibition : Targets like lanosterol 14-α-demethylase (fungal CYP51) or cyclooxygenase-2 (COX-2) are tested via fluorometric or colorimetric assays .
- ADME Prediction : Computational tools (e.g., SwissADME) predict bioavailability, BBB permeability, and CYP450 interactions .
Advanced Research Questions
Q. How can molecular docking optimize the design of derivatives with enhanced kinase inhibition?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, ALK) or enzymes (e.g., CYP51) with crystallized structures (PDB IDs: 2XP2, 3LD6) .
- Ligand Preparation : Minimize the compound’s energy using software (e.g., AutoDock Vina), assign partial charges, and validate tautomeric states .
- Docking Protocol : Grid boxes centered on active sites (e.g., ALK’s ATP-binding pocket) with 30 conformers saved per ligand. Binding energies < -7 kcal/mol suggest strong inhibition .
- Validation : Compare docking poses with co-crystallized ligands (e.g., alectinib for ALK) to assess steric and electronic complementarity .
Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions?
- Methodological Answer :
- Orthogonal Assays : If antifungal activity in silico lacks in vitro validation, use live/dead staining (e.g., FUN-1 dye for fungi) or time-kill curves .
- Solubility Adjustments : Add co-solvents (e.g., 5% DMSO) or use nanoparticle formulations to enhance bioavailability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies .
Q. How are transition metal complexes of this compound synthesized, and what are their applications?
- Methodological Answer :
- Coordination Chemistry : React the thiol with metal salts (e.g., CuCl₂·6H₂O, NiCl₂) in ethanol. IR confirms metal-S (410–555 cm⁻¹) and metal-N bonds .
- Geometric Analysis : Magnetic susceptibility and UV-Vis spectra (d-d transitions) determine octahedral (Cr³⁺, Fe³⁺) or tetrahedral (Cu²⁺) geometries .
- Bioactivity : Metal complexes often show enhanced antibacterial activity (e.g., Cu complexes against E. coli) due to increased membrane disruption .
Q. What computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
